molecular formula C18H18N6O3 B12775526 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide CAS No. 94772-02-8

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide

Cat. No.: B12775526
CAS No.: 94772-02-8
M. Wt: 366.4 g/mol
InChI Key: OAJIIGXROBDEOB-YBFXNURJSA-N
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Description

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(3,4-dimethoxyphenyl)tetrazole-2-acetic acid under appropriate conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the observed biological effects .

Comparison with Similar Compounds

5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid benzylidenehydrazide can be compared with other tetrazole derivatives, such as:

These compounds share the tetrazole ring structure but differ in their specific substituents and biological activities. The unique combination of the 3,4-dimethoxyphenyl group and the benzylidenehydrazide moiety in this compound contributes to its distinct properties and applications.

Properties

CAS No.

94772-02-8

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C18H18N6O3/c1-26-15-9-8-14(10-16(15)27-2)18-21-23-24(22-18)12-17(25)20-19-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,25)/b19-11+

InChI Key

OAJIIGXROBDEOB-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CC=C3)OC

Origin of Product

United States

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